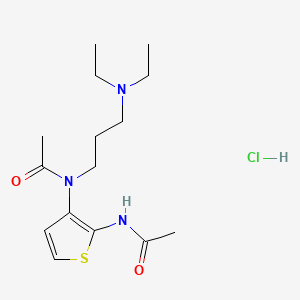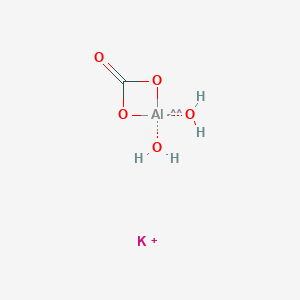
Potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) is a complex inorganic compound that features a combination of potassium, carbonate, and aluminum hydroxide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) typically involves the reaction of potassium carbonate with aluminum hydroxide under controlled conditions. The reaction can be represented as follows:
K2CO3+Al(OH)3→K[Al(OH)2(CO3)]
This reaction is usually carried out in an aqueous medium, and the resulting product is isolated through filtration and drying.
Industrial Production Methods
On an industrial scale, the production of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) involves the use of high-purity raw materials and precise control of reaction parameters such as temperature, pH, and concentration. The process may also include steps for purification and quality control to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert the aluminum component to a lower oxidation state.
Substitution: The carbonate and hydroxide groups can be substituted with other anions or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) include acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) depend on the specific reaction conditions and reagents used. For example, reaction with strong acids can lead to the formation of aluminum salts and potassium salts.
科学的研究の応用
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of advanced materials, coatings, and as an additive in various industrial processes.
作用機序
The mechanism of action of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) involves its interaction with molecular targets and pathways within a given system. The compound can act as a source of potassium and aluminum ions, which can participate in various biochemical and chemical processes. The specific pathways and targets depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
Potassium carbonate (K2CO3): A simpler compound that serves as a source of carbonate ions and is widely used in various applications.
Aluminum hydroxide (Al(OH)3): A common aluminum compound used in antacids and as a coagulant in water treatment.
Potassium aluminum sulfate (KAl(SO4)2):
Uniqueness
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) is unique due to its combination of carbonate and aluminum hydroxide groups, which impart distinct chemical properties and potential applications
特性
CAS番号 |
35026-44-9 |
|---|---|
分子式 |
CH4AlKO5 |
分子量 |
162.12 g/mol |
InChI |
InChI=1S/CH2O3.Al.K.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |
InChIキー |
SMCBBAMBXHYTGE-UHFFFAOYSA-L |
正規SMILES |
C1(=O)O[Al-]O1.O.O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


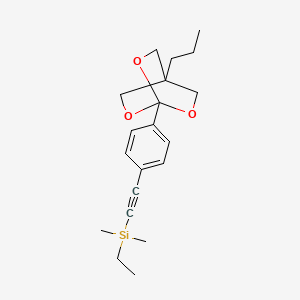

![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)
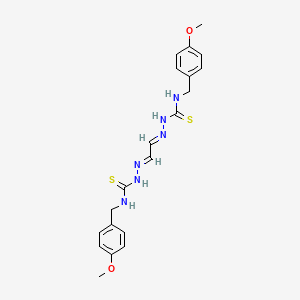
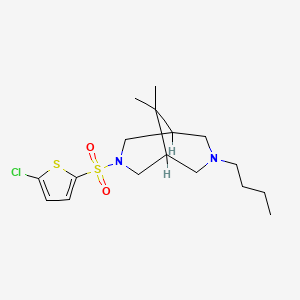
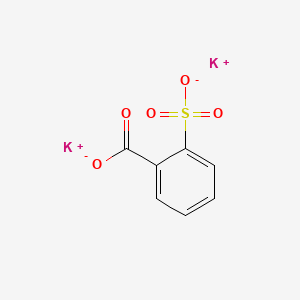
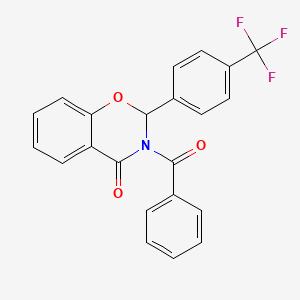

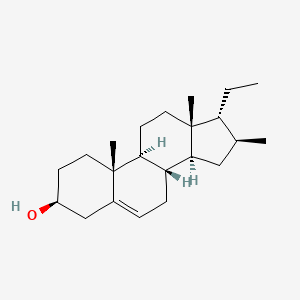
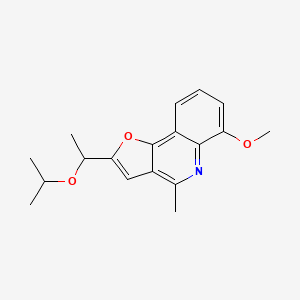
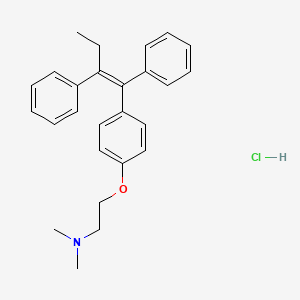
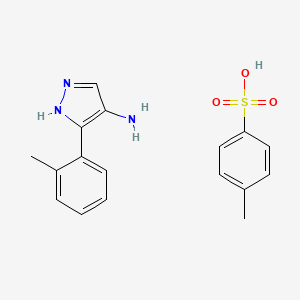
![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
